molecular formula C20H17ClF2N4OS2 B2933251 (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217219-58-3

(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No.: B2933251
CAS No.: 1217219-58-3
M. Wt: 466.95
InChI Key: LUYFMQQZUNHARR-FXRZFVDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C20H17ClF2N4OS2 and its molecular weight is 466.95. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Reactivity

The compound is related to a class of chemicals that feature imidazole, benzothiazole, and acrylamide groups. These functional groups are known for their versatile reactivity and have been explored for various applications in medicinal chemistry and materials science. For instance, imidazole derivatives like 2-butyl-1-(4-carboxybenzyl)-1H-imidazole-5-yl]-2-[(2-thienyl)methyl]propenoic acid have shown potent activity as nonpeptide angiotensin II receptor antagonists, indicating potential applications in treating hypertension (R. Keenan et al., 1993).

Synthetic Applications

Compounds containing thiazole and imidazole rings have been utilized in synthesizing various heterocyclic compounds. For example, phosphrylation of E-3-(dimethylamino)-1-(3-methylbenzo[d]-thiazolo[3,2-a]imidazol-2-yl)-prop-2-en-1-one has led to the creation of novel phosphonate and phosphonic diamide derivatives, showcasing the utility of such structures in organic synthesis and potentially in the development of new materials or pharmaceuticals (W. M. Abdou et al., 2016).

Biological and Pharmacological Research

The structural motifs present in the compound, such as the imidazole and thiazole rings, are frequently found in molecules with significant biological activity. For instance, benzothiazole derivatives have been explored for their antioxidant activities in the context of mitigating acetaminophen toxicity, suggesting potential therapeutic applications (Laura C. Cabrera-Pérez et al., 2016). Additionally, imidazole-based compounds have shown promising results as inhibitors of histone deacetylases, a target of interest for cancer therapy (J. Bressi et al., 2010).

Material Science Applications

The acrylamide moiety in the compound's structure suggests potential applications in polymer science. Acrylamide derivatives have been investigated for the formation of hydrogels, which have a wide range of applications from biomedicine to environmental science. For example, polymerizable protein monomers have been created for protein-acrylamide hydrogel formation, which could be used in drug delivery systems or tissue engineering (Junpeng Xiao & T. Tolbert, 2009).

Properties

IUPAC Name

(E)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4OS2.ClH/c21-14-11-16(22)19-17(12-14)29-20(24-19)26(8-2-7-25-9-6-23-13-25)18(27)5-4-15-3-1-10-28-15;/h1,3-6,9-13H,2,7-8H2;1H/b5-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYFMQQZUNHARR-FXRZFVDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)N(CCCN2C=CN=C2)C3=NC4=C(C=C(C=C4S3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)N(CCCN2C=CN=C2)C3=NC4=C(C=C(C=C4S3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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